

1-(2-Furoyl)piperidin-4-amine solubility issues and solutions

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Compound of Interest

Compound Name: 1-(2-Furoyl)piperidin-4-amine

Cat. No.: B2666891

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Technical Support Center: 1-(2-Furoyl)piperidin-4-amine

Welcome to the technical support guide for **1-(2-Furoyl)piperidin-4-amine**. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth scientific explanations, practical troubleshooting guides, and validated protocols to ensure the successful integration of **1-(2-Furoyl)piperidin-4-amine** into your experimental workflows.

Understanding the Molecule: Physicochemical Properties

1-(2-Furoyl)piperidin-4-amine is an N-acylpiperidine derivative with a molecular structure that presents both hydrophilic and moderately lipophilic characteristics.^[1] A foundational understanding of its chemical properties is the first step in troubleshooting solubility issues.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₂	[1]
Molecular Weight	194.23 g/mol	[1]
XLogP3 (Predicted)	0.4	[1]
Predicted pKa	~8.5 - 9.5	Estimated based on similar structures [2]

The key to understanding its solubility lies in the primary amine on the piperidine ring. This group is basic and can be protonated to form a more soluble salt in acidic conditions. The XLogP3 value of 0.4 suggests a relatively low lipophilicity, which would theoretically favor aqueous solubility. However, intermolecular forces in the solid state can significantly impact the energy required to dissolve the compound, often leading to poor solubility in neutral aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my **1-(2-Furoyl)piperidin-4-amine** poorly soluble in neutral water or PBS (pH 7.4)?

A1: The primary amine on the piperidine ring is a weak base. At neutral pH, a significant portion of the molecules are in their neutral, uncharged form. This form is less capable of forming strong hydrogen bonds with water compared to its protonated (charged) counterpart. While the overall molecule is not excessively lipophilic, the energy required to break the crystal lattice of the solid compound may be greater than the energy gained from solvation in its neutral state, resulting in low aqueous solubility.

Q2: What is the most straightforward first step to improve the aqueous solubility of this compound?

A2: The most effective initial approach is pH adjustment. By lowering the pH of the solvent, you can protonate the basic amine group. The resulting ammonium salt is an ionic species with significantly higher aqueous solubility. Preparing a stock solution in a mildly acidic buffer (e.g., pH 4-5) or with a dilute acid like 0.1 M HCl is a common and effective strategy.

Q3: I need to prepare a stock solution in an organic solvent. What are the best options?

A3: For organic stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are excellent first choices. **1-(2-Furoyl)piperidin-4-amine** is expected to have good solubility in these polar organic solvents. DMSO is a powerful solvent capable of dissolving a wide range of compounds and is a standard for preparing high-concentration stock solutions for biological assays.^{[3][4]} Ethanol is another good option, particularly if DMSO is incompatible with your downstream application.

Q4: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A4: This phenomenon is often referred to as "solvent shock" or "precipitation upon dilution." Your compound is highly soluble in the concentrated DMSO stock but crashes out when introduced to the aqueous environment where its solubility is much lower.

To mitigate this, you can:

- Decrease the final concentration: Your desired concentration may be above the compound's aqueous solubility limit.
- Optimize the dilution process: Instead of a large, single-step dilution, try a serial dilution. First, create an intermediate dilution in a mix of DMSO and your aqueous buffer, then perform the final dilution.
- Incorporate a co-solvent in the final buffer: If your assay can tolerate it, having a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol in the final assay buffer can help maintain solubility.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: The solid compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).

The compound is in its less soluble free base form at neutral pH.

- pH Adjustment (Recommended First Step):

- Action: Prepare a stock solution in a dilute acidic medium. For example, add your solid to 0.1 M HCl and vortex. The formation of the hydrochloride salt will dramatically increase solubility.
- Causality: The protonation of the primary amine to form a charged species enhances its interaction with polar water molecules.
- Co-Solvent Approach:
 - Action: Prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock into your aqueous buffer.
 - Causality: DMSO is a strong organic solvent that can effectively solvate the compound. However, be mindful of precipitation upon dilution into the final aqueous medium.

Issue 2: My compound is not soluble enough even with pH adjustment.

The required concentration for your experiment may exceed the compound's maximum solubility, even as a salt.

- Heating and Sonication:
 - Action: Gently warm the solution (e.g., to 37°C) and sonicate in a water bath.
 - Causality: Providing energy in the form of heat and sonication can help overcome the activation energy barrier for dissolution. Be cautious, as prolonged heating can degrade some compounds. Always check for stability.
- Use of Co-solvents in Combination with pH Adjustment:
 - Action: Prepare your acidic buffer with a small percentage (e.g., 5-10%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG).
 - Causality: The co-solvent reduces the overall polarity of the solvent system, which can help to better solvate the organic components of your molecule.

Advanced Solubilization Strategies

When standard methods are insufficient, more advanced formulation techniques can be employed.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has improved aqueous solubility.

- Mechanism: The furoyl and piperidine moieties of your compound can be encapsulated within the cyclodextrin cavity, shielding them from the aqueous environment and presenting a more hydrophilic complex to the solvent.
- Commonly Used Cyclodextrins: Hydroxypropyl- β -cyclodextrin (HP- β -CD) and Sulfobutylether- β -cyclodextrin (SBE- β -CD) are frequently used in pharmaceutical formulations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment

- Calculation: Determine the mass of **1-(2-Furoyl)piperidin-4-amine** needed for your desired volume and concentration. (Mass = 0.01 mol/L * Volume (L) * 194.23 g/mol). For 10 mL, you will need 19.42 mg.
- Weighing: Accurately weigh the solid compound.
- Dissolution: Add the solid to a volumetric flask or conical tube containing approximately 80% of the final volume of 0.1 M Hydrochloric Acid (HCl).
- Mixing: Vortex or sonicate the solution until the solid is completely dissolved.
- Final Volume Adjustment: Add 0.1 M HCl to reach the final desired volume.

- Storage: Store the stock solution as per stability data, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

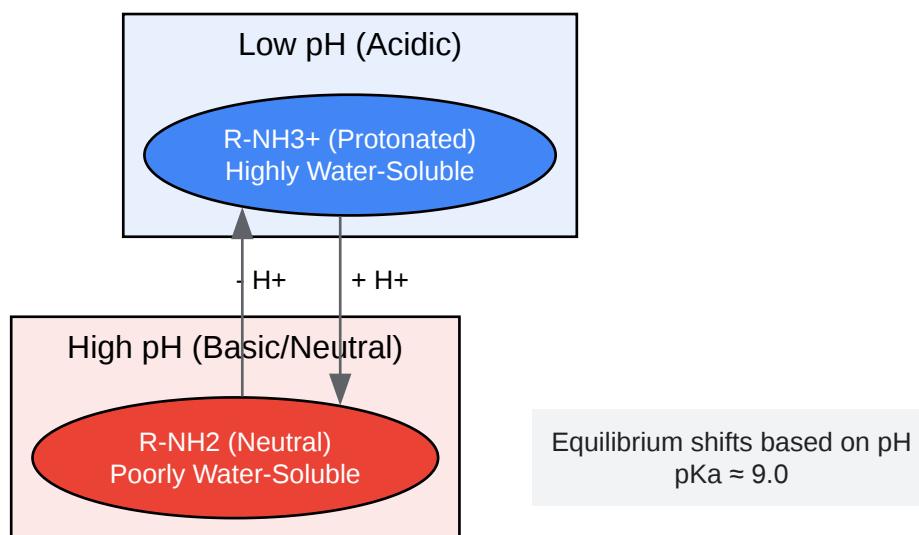
Protocol 2: Kinetic Solubility Determination Workflow

This protocol provides a general method to quickly assess the solubility of your compound in a specific buffer.[5][6]

- Stock Solution Preparation: Prepare a high-concentration stock solution of **1-(2-Furoyl)piperidin-4-amine** in 100% DMSO (e.g., 20 mM).
- Plate Setup: In a 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4) to a series of wells.
- Serial Dilution: Add a small volume of the DMSO stock solution to the first well and mix thoroughly. Then, perform a serial dilution across the plate.
- Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
- Analysis: Analyze the wells for precipitation. This can be done visually or, for more quantitative results, using a nephelometer to measure light scattering or by filtering the solutions and measuring the concentration of the supernatant via UV-Vis spectroscopy or LC-MS.[5][7]

Visualizations

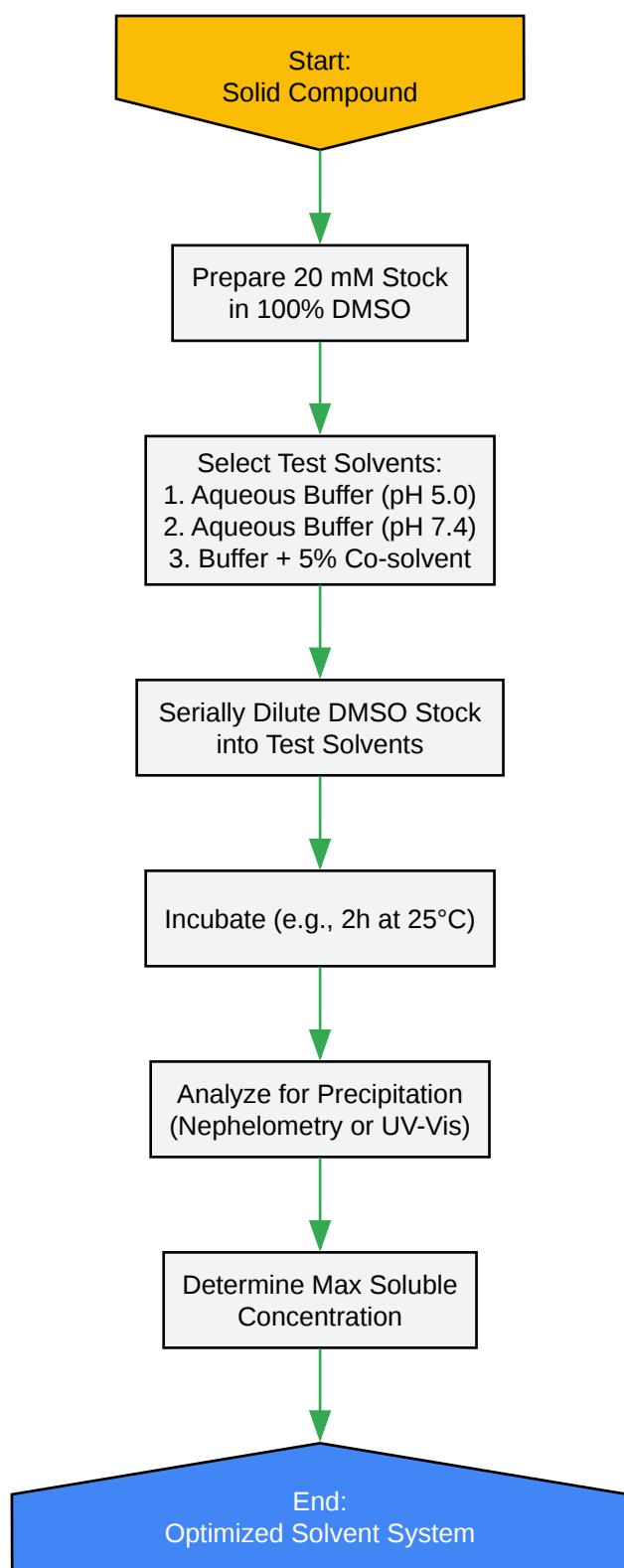
pH-Dependent Solubility of **1-(2-Furoyl)piperidin-4-amine**



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Caption: pH effect on the ionization and solubility of the amine.

Workflow for Systematic Solubility Screening



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Caption: A systematic workflow for solubility screening.

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